Cinnamyl acetate - 13C2
CAS No.: 1083053-34-2
Cat. No.: VC0148287
Molecular Formula: C11H12O2
Molecular Weight: 178.19
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1083053-34-2 |
---|---|
Molecular Formula | C11H12O2 |
Molecular Weight | 178.19 |
Introduction
Chemical Properties and Structure
Cinnamyl acetate-13C2 is a stable isotopic variant of cinnamyl acetate belonging to the cinnamyl ester family. It is characterized by the incorporation of two carbon-13 atoms into its molecular structure, specifically at the acetate group positions. This isotopic enrichment significantly enhances its value in chemical and biological studies by allowing for precise tracking and analysis.
Basic Chemical Information
The compound possesses the following fundamental chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H12O2 |
Molecular Weight | 178.20 g/mol |
CAS Number | Not specifically assigned |
PubChem CID | 171391298 |
IUPAC Name | [(E)-3-phenylprop-2-enyl] acetate |
Physical State | Colorless to slightly yellow liquid |
The molecular weight of 178.20 g/mol differs from the non-labeled cinnamyl acetate (176.21 g/mol) due to the incorporation of two carbon-13 atoms, which are heavier than the standard carbon-12 isotopes .
Structural Characteristics
Cinnamyl acetate-13C2 maintains the basic structure of cinnamyl acetate but with key isotopic differences. The SMILES notation [13CH3]13COC/C=C/C1=CC=CC=C1 indicates that the two carbon-13 atoms are positioned in the acetate group . The compound exists primarily in the E-configuration (trans) at the alkene bond, though Z-isomers (cis) can also exist .
The InChI representation (InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+/i1+1,10+1) provides further structural details, with the "/i1+1,10+1" segment specifically indicating the positions of the carbon-13 isotopes .
Biological Activities and Metabolism
The biological activities of cinnamyl acetate-13C2 are expected to mirror those of the non-labeled compound, with the isotopic labeling serving primarily as a tracer rather than altering the inherent properties.
Pharmacological Properties
Cinnamyl acetate has been reported to possess anti-inflammatory properties, which could contribute to its potential use in medicinal applications. These properties are maintained in the isotopically labeled variant, making it valuable for tracking anti-inflammatory mechanisms in research settings.
Metabolic Pathways
Upon ingestion or absorption, cinnamyl acetate undergoes a well-defined metabolic pathway:
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Hydrolysis to form cinnamyl alcohol
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Oxidation to produce cinnamaldehyde
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Further metabolism to cinnamic acid via aldehyde dehydrogenase enzymes
The incorporation of carbon-13 atoms allows researchers to track these metabolic transformations with high precision using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This capability is particularly valuable for understanding the pharmacokinetics and biotransformation of cinnamyl acetate in biological systems.
Applications and Research Uses
Cinnamyl acetate-13C2 finds diverse applications across several scientific disciplines due to its isotopic labeling, which enables enhanced tracking in biochemical research and analytical studies.
Research Applications
The primary applications of cinnamyl acetate-13C2 include:
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Metabolic Studies: Tracing the metabolic fate of cinnamyl acetate in biological systems
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Pharmacokinetic Research: Investigating absorption, distribution, metabolism, and excretion profiles
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Reaction Mechanism Studies: Elucidating reaction pathways and mechanisms in organic synthesis
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Environmental Fate Studies: Tracking persistence and degradation in environmental samples
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Analytical Method Development: Serving as an internal standard for quantitative analysis
Comparison with Non-Labeled Applications
While the non-labeled cinnamyl acetate is widely used as a flavoring agent and fragrance in food, pharmaceuticals, and cosmetics, the 13C2-labeled variant is primarily reserved for research purposes due to its specialized nature and higher cost. The non-labeled compound is valued for its charming floral, peppery balsamic cinnamon smell and sweet, spicy flavor, which makes it valuable in commercial applications .
Application | Non-Labeled Cinnamyl Acetate | Cinnamyl Acetate-13C2 |
---|---|---|
Food Flavoring | Widely used | Research use only |
Cosmetic Fragrance | Common ingredient | Not typically used |
Insect Repellent | Commercial applications | Not typically used |
Metabolic Research | Limited utility | Primary application |
Analytical Standard | Rarely used | Frequently used |
Analytical Characterization
The analytical characterization of cinnamyl acetate-13C2 involves specialized techniques that can distinguish isotopically labeled compounds from their non-labeled counterparts.
Spectroscopic Properties
The presence of carbon-13 atoms in cinnamyl acetate-13C2 results in distinctive spectroscopic features:
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Mass Spectrometry: The molecular ion peak appears at m/z 178, which is 2 mass units higher than non-labeled cinnamyl acetate (m/z 176)
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13C NMR Spectroscopy: Enhanced signals for the labeled carbon positions, with characteristic splitting patterns due to 13C-13C coupling
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IR Spectroscopy: Similar to non-labeled cinnamyl acetate, but with slight shifts in certain vibrational modes involving the labeled carbons
Chromatographic Behavior
Gas chromatography and liquid chromatography methods can separate cinnamyl acetate-13C2 from its non-labeled analogue based on subtle differences in interactions with stationary phases. These methods, coupled with mass spectrometry, provide powerful tools for tracking the labeled compound in complex matrices .
Research Significance and Future Directions
The development and application of cinnamyl acetate-13C2 represent important advances in the field of isotopic labeling for research purposes. As analytical technologies continue to evolve, the demand for precisely labeled compounds like cinnamyl acetate-13C2 is likely to increase.
Current Research Trends
Current research involving isotopically labeled compounds such as cinnamyl acetate-13C2 focuses on:
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Advanced metabolomics studies
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Precision medicine applications
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Environmental fate and transport investigations
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Development of new analytical methods with improved sensitivity and specificity
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Structure-activity relationship studies in medicinal chemistry
Future Prospects
Future research directions may include:
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Development of multi-isotope labeled variants (e.g., combining 13C with 2H or 15N)
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Application in emerging imaging techniques
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Integration into systems biology approaches
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Use in personalized nutrition and metabolism studies
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Exploration of novel synthetic pathways for more efficient production of isotopically labeled compounds
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